
CID 14535027
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 14535027” is a chemical entity that has garnered attention in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
The synthesis of CID 14535027 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled conditions. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. For instance, one method involves the use of a fluorescence detection agent synthesized from 4-(diethylamino)benzaldehyde and 2-aminobenzoic acid in a one-step manner .
Análisis De Reacciones Químicas
CID 14535027 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, single-molecule chemical reactions can be investigated using techniques such as scanning probe microscopy and single-molecule fluorescence detection .
Aplicaciones Científicas De Investigación
CID 14535027 has a wide range of scientific research applications. In chemistry, it is used to study reaction mechanisms and molecular interactions. In biology, it is employed in the investigation of cellular processes and molecular pathways. In medicine, it has potential therapeutic applications, including drug development and disease treatment. In industry, it is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of CID 14535027 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .
Comparación Con Compuestos Similares
CID 14535027 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties. For instance, compounds with similar conformers can be identified using PubChem’s 2-D and 3-D neighboring sets . This comparison helps in understanding the distinct features and potential advantages of this compound over other compounds.
Propiedades
Fórmula molecular |
Cu3Sn |
|---|---|
Peso molecular |
309.35 g/mol |
InChI |
InChI=1S/3Cu.Sn |
Clave InChI |
RMIHYFRPTDYXRG-UHFFFAOYSA-N |
SMILES canónico |
[Cu].[Cu].[Cu].[Sn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



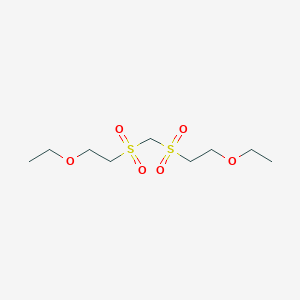

![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)
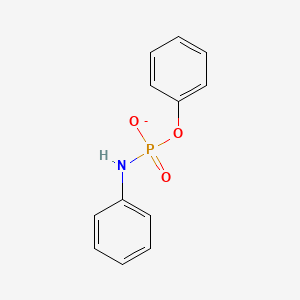
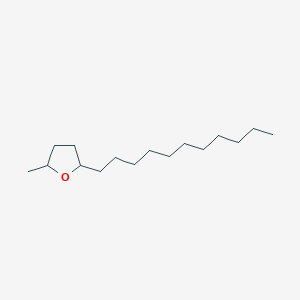
![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)


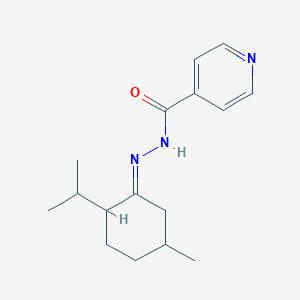
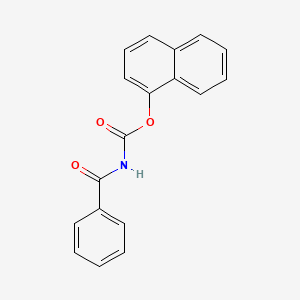


![4-[(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile](/img/structure/B14725294.png)
